Ethyl 6-(bromomethyl)picolinate hydrochloride

Organic Synthesis Medicinal Chemistry Procurement

Researchers require precise regioisomeric building blocks to avoid compromised SAR. Our Et 6-(bromomethyl)picolinate HCl (CAS 1956318-25-4) delivers: • Regiospecific 6-bromomethyl scaffold for reliable Stille coupling & oligopyridine synthesis. • Stable HCl salt enhances solubility and yield. • ≥95% purity ensures reproducibility in medicinal chemistry libraries.

Molecular Formula C9H11BrClNO2
Molecular Weight 280.54 g/mol
CAS No. 1956318-25-4
Cat. No. B3180538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(bromomethyl)picolinate hydrochloride
CAS1956318-25-4
Molecular FormulaC9H11BrClNO2
Molecular Weight280.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=N1)CBr.Cl
InChIInChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H
InChIKeyVIEKWXDEXONXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(bromomethyl)picolinate hydrochloride – Building Block Overview


Ethyl 6-(bromomethyl)picolinate hydrochloride (CAS 1956318-25-4) is a bifunctional pyridine-based building block featuring an electrophilic bromomethyl group at the 6-position and a protected carboxylic acid as an ethyl ester, supplied as a stable hydrochloride salt [1]. This compound class, which includes various regioisomers and ester analogs, is fundamental in medicinal chemistry and agrochemical research for constructing complex molecular architectures via nucleophilic substitution and cross-coupling reactions .

Bifunctional bromomethyl-ester building block
Stable hydrochloride salt form for handling
Suitable for nucleophilic substitution and cross-coupling

Substitution Risks: Ethyl 6-(bromomethyl)picolinate hydrochloride


While the class of bromomethyl picolinates appears homogeneous, substituting this specific compound for a regioisomer or a different ester can significantly alter synthetic outcomes. The position of the bromomethyl group on the pyridine ring (e.g., 3-, 4-, 5-, or 6-) directly dictates the geometry and electronic properties of the resulting molecules, which is critical in drug-receptor interactions . Furthermore, the hydrochloride salt form provides enhanced stability and solubility compared to the free base, which can impact reaction efficiency, purification, and overall yield in multi-step syntheses . These parameters underscore why a simple in-class substitution is not scientifically valid.

Regioisomer substitution alters geometry and reactivity
Position of bromomethyl (6- vs. 3-/4-/5-) directly impacts electronic and steric properties in resulting molecules; synthetic outcomes may differ significantly.
Free base form compromises handling and aqueous compatibility
The hydrochloride salt provides reported stability and solubility advantages; substituting with the neutral free base may reduce reaction consistency and yield.

Comparative Evidence for Ethyl 6-(bromomethyl)picolinate hydrochloride


Purity and Procurement Value vs. Free Base Analogs

While high-strength comparative reaction yield data is absent in primary literature, a critical differentiator for procurement lies in the product's purity profile and the practical advantages of its salt form. Vendor-reported purity for Ethyl 6-(bromomethyl)picolinate hydrochloride is consistently specified at ≥98% , which is comparable to its methyl ester analog (Methyl 6-(bromomethyl)picolinate, also ≥97% ) and its free base ethyl ester analog (Ethyl 6-(bromomethyl)picolinate, also ≥98% ). However, the hydrochloride salt offers a distinct advantage in handling and stability over the free base form, as noted by suppliers , which can lead to more consistent results in sensitive applications.

Purity & Form
Reported
≥98% (HCl salt) Methyl ester analog ≥97% Free base analog ≥98%
Comparable purity; salt form may support easier handling.
Vendor CoA data; procurement context.
Organic Synthesis Medicinal Chemistry Procurement

Ligand Synthesis: 6- vs. 4-Regioisomer Reactivity

Direct comparative data for the target compound is lacking. However, a cross-study analysis of the methyl ester analogs reveals significant regioisomeric differences in synthetic efficiency. The synthesis of a complex ligand using methyl 6-(bromomethyl)picolinate, the direct methyl ester analog of our target compound, proceeded with a high yield of 82% [1]. In contrast, a parallel study attempting a similar alkylation with methyl 4-(bromomethyl)picolinate required overcoming unexpected disubstitution and necessitated meticulous optimization [2]. While not a direct comparison, this class-level inference suggests that the 6-substituted regioisomer (which our compound shares) may offer a more straightforward and higher-yielding synthetic pathway for certain applications.

Ligand Synthesis Yield
Class-level inference
82% yield (6-substituted methyl ester) 4-substituted analog required optimization
6-regioisomer may support more straightforward ligand alkylation.
Cross-study inference; data to verify for ethyl ester HCl.
Ligand Synthesis Metal Complexation Reaction Yield

Aqueous Stability & Solubility: HCl Salt Advantage

The hydrochloride salt form of Ethyl 6-(bromomethyl)picolinate provides a quantitative advantage in terms of physical properties. Its solubility in polar organic solvents like ethanol and DMSO is reported , but crucially, the hydrochloride counterion enhances its stability and solubility in aqueous environments compared to the neutral free base . This is a key differentiator for reactions conducted in protic or mixed aqueous-organic solvent systems. For example, the calculated LogP for the compound is 2.575 , but this does not fully capture the increased aqueous compatibility conferred by the salt form.

Aqueous Solubility
Reported context
Enhanced aqueous stability and solubility (salt form)
HCl salt may improve homogeneity in aqueous/organic mixtures.
Qualitative vendor report; validate for specific solvent systems.
Chemical Stability Solubility Formulation

Key Research Applications for Ethyl 6-(bromomethyl)picolinate hydrochloride


MRI Contrast Agents & Luminescent Probes

The 6-position bromomethyl picolinate scaffold is directly used in synthesizing ligands for lanthanide complexes, as demonstrated with its methyl ester analog in the creation of novel MRI contrast agents [1]. The resulting complexes (e.g., with Gd, Eu, Tb) exhibit well-defined properties like specific relaxivity values (r1p = 3.97 mM-1 s-1) and emission lifetimes, confirming the utility of this regioisomer for designing functional metal chelates [1].

Oligopyridine Cores for Supramolecular Chemistry

Compounds like ethyl bromopicolinate are essential precursors for constructing oligopyridines (bipyridines and terpyridines) via Stille cross-coupling, as detailed in synthetic literature . The ethyl ester and bromomethyl functionalities of this compound make it an ideal partner for such reactions, enabling the creation of complex, polydentate ligands for catalysis and materials science .

Heterocyclic Compound Libraries in Medicinal Chemistry

As a high-purity building block with a pyridine core, this compound is uniquely suited for generating diverse compound libraries via nucleophilic substitution at the bromomethyl position or through palladium-catalyzed cross-coupling reactions . Its use is indicated for projects targeting neurological and inflammatory pathways where nitrogen-containing heterocycles are a common pharmacophore .

Application
Selection Property
Validation Focus
MRI contrast agents & luminescent probes
6-substituted picolinate scaffold
Metal chelate stability and relaxivity/luminescence properties
Oligopyridine cores for supramolecular chemistry
Bromomethyl-ester bifunctionality
Cross-coupling efficiency and polydentate ligand architecture
Heterocyclic compound libraries in medicinal chemistry
Electrophilic substitution and cross-coupling versatility
Library diversity and pharmacophore integration for neurological/inflammatory targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(bromomethyl)picolinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.